molecular formula C21H19N3O B2964312 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide CAS No. 1787914-26-4

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide

Cat. No.: B2964312
CAS No.: 1787914-26-4
M. Wt: 329.403
InChI Key: GQEDCIBEVMSJEL-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[2,3-b]pyridine moiety linked to a naphthamide group via a propyl chain. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including the cyclization of appropriate precursors under controlled conditions. The propyl chain is then introduced via alkylation reactions, followed by the attachment of the naphthamide group through amide bond formation. Common reagents used in these steps include alkyl halides, amines, and coupling agents such as EDCI or DCC .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-21(19-10-3-7-16-6-1-2-9-18(16)19)23-13-5-14-24-15-11-17-8-4-12-22-20(17)24/h1-4,6-12,15H,5,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDCIBEVMSJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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